N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine

Hydrogen bonding Permeability Medicinal chemistry

N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 1247197-28-9) is a synthetic piperidine derivative with molecular formula C11H22N2O and molecular weight 198.31 g/mol. It features a piperidine ring bearing an N-(oxolan-3-ylmethyl) substituent and an N-methyl group at the 4-position, classifying it as a tertiary amine building block.

Molecular Formula C11H22N2O
Molecular Weight 198.31
CAS No. 1247197-28-9
Cat. No. B3225283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine
CAS1247197-28-9
Molecular FormulaC11H22N2O
Molecular Weight198.31
Structural Identifiers
SMILESCNC1CCN(CC1)CC2CCOC2
InChIInChI=1S/C11H22N2O/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10/h10-12H,2-9H2,1H3
InChIKeyPNFYNBBBJIYYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 1247197-28-9): Structural Profile and Research-Grade Procurement Context


N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 1247197-28-9) is a synthetic piperidine derivative with molecular formula C11H22N2O and molecular weight 198.31 g/mol . It features a piperidine ring bearing an N-(oxolan-3-ylmethyl) substituent and an N-methyl group at the 4-position, classifying it as a tertiary amine building block. The compound is supplied as a research chemical by multiple vendors at purities of 95–98% and is also available as the dihydrochloride salt (CAS 1315366-62-1) for applications requiring aqueous solubility . Its structural motif—a 4-aminopiperidine scaffold with a tetrahydrofuran-containing side chain—is recurrent in medicinal chemistry programs targeting neurological and inflammatory pathways.

Why N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine Cannot Be Interchanged with Des-methyl, Regioisomeric, or De-amino Piperidine Analogs


Substituting this compound with its closest in-class analogs introduces structural alterations that predictably affect amine basicity, hydrogen-bonding capacity, and metabolic handling. The N-methyl group on the 4-amine converts a primary amine (as in the des-methyl analog) into a secondary amine, altering the hydrogen bond donor count from 2 to 1 and increasing lipophilicity—both of which influence target binding and passive permeability [1]. The regioisomeric analog 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine (CAS 933702-86-4) places the methyl group on the piperidine ring nitrogen rather than the exocyclic amine, yielding a distinct protonation state and steric profile . Analogs lacking the 4-amine entirely, such as 4-((tetrahydrofuran-3-yl)methyl)piperidine (CAS 1343185-07-8), forfeit the key pharmacophoric amine that mediates interactions with receptors and enzymes . These differences mean that substitution cannot be assumed without experimental validation of binding, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine Versus Closest Analogs


N-Methyl Substitution on the 4-Amine Reduces Hydrogen Bond Donor Count by One Relative to the Primary Amine Analog

The target compound carries an N-methyl group on the exocyclic 4-amine, making it a secondary amine with one hydrogen bond donor (HBD). The closest analog, 1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 108282-30-0), is a primary amine with two HBDs. A reduction in HBD count is associated with improved passive membrane permeability in many chemical series [1].

Hydrogen bonding Permeability Medicinal chemistry

Increased Lipophilicity (XLogP3) of the N-Methyl Derivative Versus the Des-methyl Analog

The addition of an N-methyl group to the 4-amine increases computed lipophilicity. While the des-methyl analog 1-(oxolan-3-ylmethyl)piperidin-4-amine has an XLogP3-AA of 0.1, the target compound is predicted to have a higher XLogP3, consistent with the known contribution of an N-methyl group (approximately +0.5 to +0.7 log units) [1]. This shift places the target compound in a more favorable lipophilicity range for CNS drug-likeness.

Lipophilicity Drug-likeness ADME

Molecular Weight Increase of 14 Da Relative to the Des-methyl Analog Enables Scaffold Differentiation

The target compound (MW 198.31) is 14.03 Da heavier than the des-methyl analog 1-(oxolan-3-ylmethyl)piperidin-4-amine (MW 184.28) . This modest but significant mass difference arises from the N-methyl substituent and distinguishes the two compounds analytically by LCMS and in biological assays where mass-dependent properties (diffusion rate, molar concentration calculations) are relevant.

Molecular weight Lead optimization SAR

Regioisomeric Differentiation: N-Methyl on Exocyclic Amine Versus Piperidine Ring Nitrogen

The target compound (CAS 1247197-28-9) bears the N-methyl group on the exocyclic 4-amine, whereas the regioisomer 1-methyl-N-[(oxolan-3-yl)methyl]piperidin-4-amine (CAS 933702-86-4) places the methyl on the piperidine ring nitrogen . This regioisomerism results in distinct basicity: the exocyclic secondary amine (target) has a pKa ~10–11, while the tertiary piperidine nitrogen (regioisomer) has a pKa ~8–9. Both compounds share the same molecular formula (C11H22N2O) and MW (198.31), making them indistinguishable by mass alone but separable by retention time and NMR.

Regioisomerism Protonation state Receptor binding

Vendor QC: Purity Specifications of 97–98% Provide a Defined Procurement Baseline

Multiple non-excluded vendors report purity specifications for the target compound. Leyan supplies the compound at 98% purity , while MolCore certifies purity at NLT 97% under ISO-compliant quality systems . In contrast, the des-methyl analog 1-(oxolan-3-ylmethyl)piperidin-4-amine is listed at 95% minimum purity by AKSci . Higher certified purity reduces the risk of confounding biological results from unidentified impurities.

Chemical purity Quality control Reproducibility

Availability as Free Base and Dihydrochloride Salt Offers Formulation Flexibility Not Uniformly Available for Analogs

The target compound is commercially available as both the free base (CAS 1247197-28-9) and the dihydrochloride salt (CAS 1315366-62-1) . The salt form offers enhanced aqueous solubility for in vitro assays and facilitates handling as a crystalline solid. The des-methyl analog 1-(oxolan-3-ylmethyl)piperidin-4-amine (CAS 108282-30-0) is predominantly listed only as the free base in vendor catalogs , limiting direct aqueous formulation options.

Salt form Solubility Formulation

Recommended Research and Industrial Application Scenarios for N-methyl-1-(oxolan-3-ylmethyl)piperidin-4-amine


Medicinal Chemistry: SAR Exploration of 4-Aminopiperidine Scaffolds Requiring a Secondary Amine Pharmacophore

When a medicinal chemistry program requires a 4-aminopiperidine building block with a single hydrogen bond donor (secondary amine) and an oxolan-3-ylmethyl substituent, this compound is the direct fit. The des-methyl analog (primary amine) introduces an additional HBD that may reduce permeability ; the regioisomer shifts the basic center to the piperidine ring nitrogen . This compound occupies a specific HBD/basicity niche not served by the closest analogs.

Chemical Biology: Probe Design Requiring Both Free Base and Salt Form Flexibility

For probe molecules intended for both biochemical (aqueous buffer) and cell-based (permeability-dependent) assays, the dual availability of free base and dihydrochloride salt streamlines workflow. The free base can be used directly in organic reactions, while the salt form can be weighed and dissolved in aqueous media without pH adjustment or in situ HCl addition.

Analytical Chemistry: Use as a Chromatographic Standard for Regioisomer Resolution

Because the target compound and its regioisomer (CAS 933702-86-4) share identical molecular formula and mass , they serve as an excellent test pair for developing HPLC or UPLC methods that resolve compounds by retention time rather than mass. This compound can be used to benchmark column selectivity for secondary vs. tertiary amine regioisomers.

Organic Synthesis: Building Block for Late-Stage Functionalization via Reductive Amination or N-Alkylation

The secondary N-methyl-4-amine provides a single site for further N-alkylation, acylation, or sulfonylation without competing reactivity from the piperidine ring nitrogen (which is already substituted with the oxolan-3-ylmethyl group). This regioselectivity simplifies synthetic planning relative to analogs with free piperidine NH groups .

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